molecular formula C32H36O6 B14274619 1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 134905-23-0

1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}

Cat. No.: B14274619
CAS No.: 134905-23-0
M. Wt: 516.6 g/mol
InChI Key: QGZLOSBGYYQRJU-UHFFFAOYSA-N
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Description

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} is a complex organic compound characterized by its unique structure, which includes three benzene rings connected by an ethane backbone

Preparation Methods

The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,1,1-triyl tris(4-hydroxybenzene) with ethylene oxide under controlled conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to specific biological effects.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses. .

Comparison with Similar Compounds

1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} can be compared with similar compounds such as:

    1,1,1-Tris(4-hydroxyphenyl)ethane: This compound lacks the ethoxy groups and has different reactivity and applications.

    1,1,1-Tris(aminomethyl)ethane: This compound contains amino groups instead of ethoxy groups, leading to different chemical properties and uses.

    1,1,1-Tris(pyrid-2-yl)ethane: This compound includes pyridine rings, which confer unique coordination chemistry properties.

The uniqueness of 1,1’,1’'-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene} lies in its specific structure, which allows for versatile chemical modifications and applications .

Properties

CAS No.

134905-23-0

Molecular Formula

C32H36O6

Molecular Weight

516.6 g/mol

IUPAC Name

1-[1,1-bis[4-(2-ethenoxyethoxy)phenyl]ethyl]-4-(2-ethenoxyethoxy)benzene

InChI

InChI=1S/C32H36O6/c1-5-33-20-23-36-29-14-8-26(9-15-29)32(4,27-10-16-30(17-11-27)37-24-21-34-6-2)28-12-18-31(19-13-28)38-25-22-35-7-3/h5-19H,1-3,20-25H2,4H3

InChI Key

QGZLOSBGYYQRJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCCOC=C)(C2=CC=C(C=C2)OCCOC=C)C3=CC=C(C=C3)OCCOC=C

Origin of Product

United States

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